Tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H24N2O2·HCl. It is often used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection of functional groups, formation of intermediates, and final deprotection to yield the target compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Dess-Martin periodinane, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and other organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-((2-(pyrrolidin-1-yl)ethyl)amino)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride is unique due to its specific structure, which provides distinct reactivity and stability. This makes it particularly useful in applications where other similar compounds may not perform as effectively .
Properties
Molecular Formula |
C13H25ClN2O2 |
---|---|
Molecular Weight |
276.80 g/mol |
IUPAC Name |
tert-butyl 2-pyrrolidin-3-ylpyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-4-5-11(15)10-6-7-14-9-10;/h10-11,14H,4-9H2,1-3H3;1H |
InChI Key |
UAZORTFLIBGQPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2CCNC2.Cl |
Origin of Product |
United States |
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